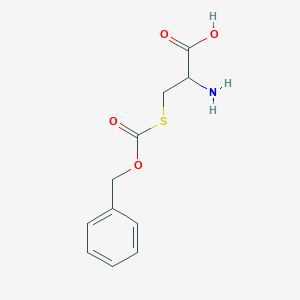
(R)-2-氨基-3-(((苄氧羰基)硫代)丙酸
描述
®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group
科学研究应用
®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
Mode of Action
The benzyloxycarbonyl (Z) group is a common protecting group in organic chemistry, often used to prevent unwanted reactions at the amino group during peptide synthesis . The Z group can be removed under certain conditions, potentially releasing the cysteine residue to interact with its targets.
Biochemical Pathways
It is involved in protein synthesis, detoxification, and the regulation of cellular redox status through the synthesis of glutathione . If H-Cys(Z)-OH can release cysteine in the body, it may potentially affect these pathways.
Result of Action
If it can release cysteine in the body, it may contribute to the cellular pool of this amino acid, potentially affecting protein synthesis and redox regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the Z protecting group and the release of cysteine. Moreover, the cellular environment can influence the compound’s access to its targets and its subsequent effects .
生化分析
Biochemical Properties
H-Cys(Z)-OH plays a crucial role in biochemical reactions, particularly in the formation and stabilization of protein structures. It interacts with various enzymes, proteins, and other biomolecules through its thiol group, which can form disulfide bonds. These interactions are essential for maintaining the structural integrity and function of proteins. For example, H-Cys(Z)-OH can interact with enzymes such as cysteine proteases, which rely on the thiol group for catalytic activity . Additionally, it can form complexes with metal ions, influencing the activity of metalloproteins.
Cellular Effects
H-Cys(Z)-OH has significant effects on various types of cells and cellular processes. It influences cell function by participating in redox reactions and maintaining cellular redox homeostasis. The thiol group of H-Cys(Z)-OH can undergo oxidation and reduction, which is critical for regulating cell signaling pathways and gene expression . Furthermore, H-Cys(Z)-OH can modulate cellular metabolism by acting as a precursor for the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of H-Cys(Z)-OH involves its ability to form disulfide bonds and interact with various biomolecules. At the molecular level, H-Cys(Z)-OH can bind to proteins through its thiol group, leading to the formation of disulfide bridges that stabilize protein structures . It can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For instance, H-Cys(Z)-OH can inhibit cysteine proteases by forming a covalent bond with the active site cysteine residue, thereby blocking the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Cys(Z)-OH can change over time due to its stability and degradation. H-Cys(Z)-OH is relatively stable under physiological conditions, but it can undergo oxidation to form cystine, which may alter its biochemical properties . Long-term studies have shown that H-Cys(Z)-OH can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative damage.
Dosage Effects in Animal Models
The effects of H-Cys(Z)-OH vary with different dosages in animal models. At low doses, H-Cys(Z)-OH can enhance cellular antioxidant capacity and improve overall cellular function. At high doses, it may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular homeostasis . Threshold effects have been observed, where moderate doses of H-Cys(Z)-OH provide optimal benefits without causing adverse effects.
Metabolic Pathways
H-Cys(Z)-OH is involved in several metabolic pathways, including the synthesis of glutathione and taurine. It interacts with enzymes such as cysteine dioxygenase, which catalyzes the conversion of cysteine to cysteine sulfinic acid, a precursor for taurine synthesis . Additionally, H-Cys(Z)-OH can influence metabolic flux by modulating the levels of various metabolites involved in redox reactions and cellular detoxification processes.
Transport and Distribution
Within cells and tissues, H-Cys(Z)-OH is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . The localization and accumulation of H-Cys(Z)-OH can affect its activity and function, particularly in redox-sensitive cellular processes.
Subcellular Localization
H-Cys(Z)-OH is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of H-Cys(Z)-OH can vary depending on its localization, with distinct roles in different cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid typically involves the following steps:
Protection of the thiol group: The thiol group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the amino acid backbone: The amino acid backbone is constructed through standard peptide synthesis techniques, such as the use of N-protected amino acids and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for amide bond formation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Amides or other derivatives.
相似化合物的比较
Similar Compounds
- ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
Uniqueness
®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unique due to its combination of an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group. This unique structure allows for selective reactions and applications in peptide synthesis and drug development, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGSEXFFGHKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-72-5 | |
| Record name | Cysteine, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


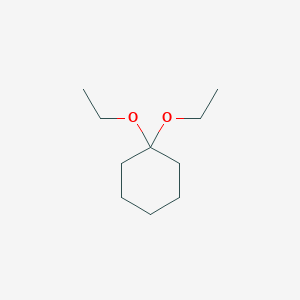
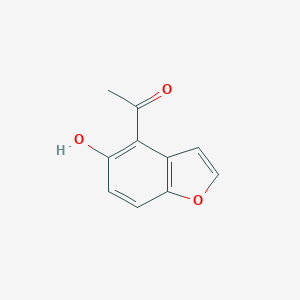

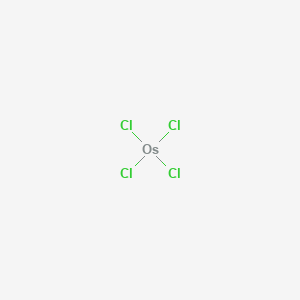
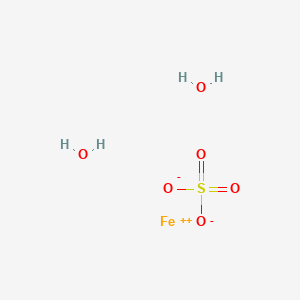

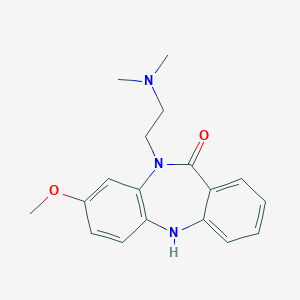
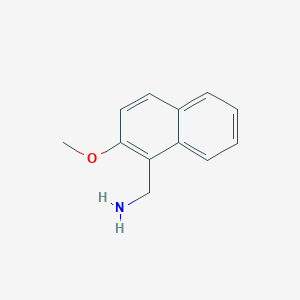
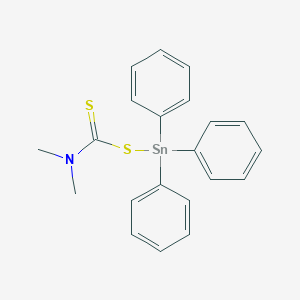
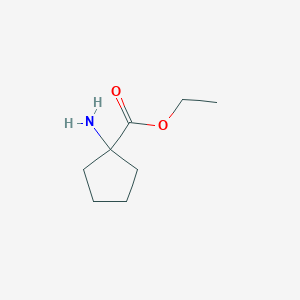
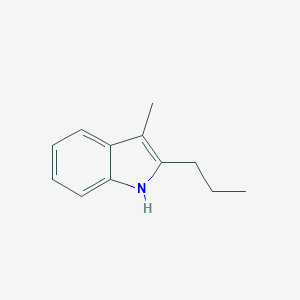
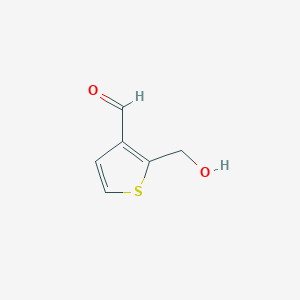
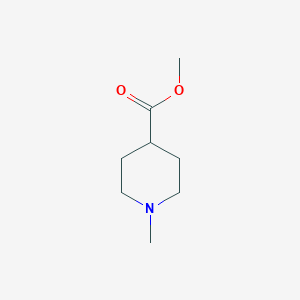
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
